2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the annulation of a triazole fragment to a pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method includes the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Iodobenzene diacetate (IBD) in dichloromethane.
Substitution: Various halogenating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction is facilitated by hydrogen bonding with key residues in the active site .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific halogen substitutions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-9-5-8-1-3(7)2-11(5)10-4/h1-2H |
InChI Key |
YLEAHNOSEKPIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)Br)Cl |
Origin of Product |
United States |
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